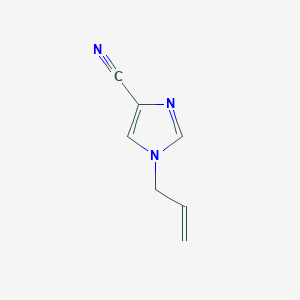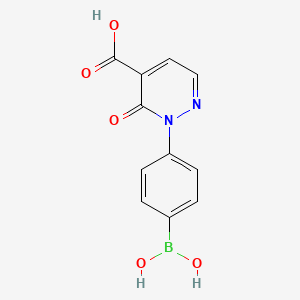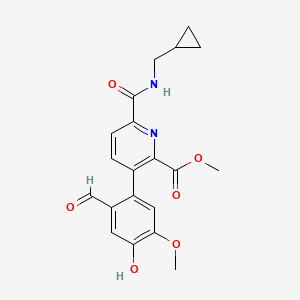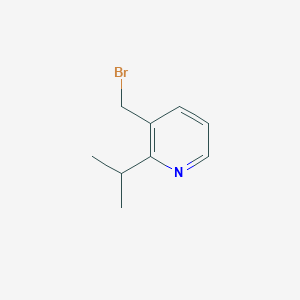
1-Allyl-1H-imidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-1H-imidazole-4-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with an allyl group at the nitrogen atom and a nitrile group at the fourth carbon position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Allyl-1H-imidazole-4-carbonitrile typically involves the cyclization of amido-nitriles. One method involves the reaction of 1H-imidazole-4-formaldehyde with hydroxylamine hydrochloride to form 4-methoximino imidazole, followed by dehydration to yield 1H-imidazole-4-carbonitrile . The allyl group can be introduced via nucleophilic substitution reactions using allyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and minimizing environmental impact. The process involves fewer steps, avoids the use of high-temperature and low-temperature equipment, and generates minimal acidic wastewater .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Allyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) with allyl halides.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-1H-imidazole-4-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Allyl-1H-imidazole-4-carbonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the imidazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1H-imidazole-4-carbonitrile: Lacks the allyl group but shares the nitrile functionality.
1-Allyl-1H-imidazole: Lacks the nitrile group but shares the allyl functionality.
Uniqueness: 1-Allyl-1H-imidazole-4-carbonitrile is unique due to the presence of both the allyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs .
Eigenschaften
Molekularformel |
C7H7N3 |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
1-prop-2-enylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-2-3-10-5-7(4-8)9-6-10/h2,5-6H,1,3H2 |
InChI-Schlüssel |
MOSJTDGGLNKZGO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(N=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-3,7-dimethylbenzo[c]isoxazole](/img/structure/B13672409.png)






![4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13672442.png)
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)
![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)



![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
